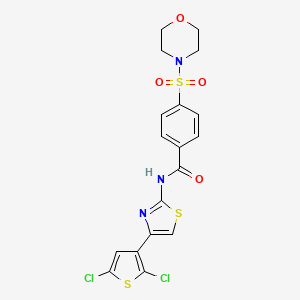
3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopentanecarboxylic acid derivatives can be complex, involving multiple steps to ensure the isolation of specific stereoisomers. For instance, the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate stereoisomers, which are intermediates for S1P1 receptor agonists, involves a scalable synthesis with high enantiomeric and diastereomeric excesses . This suggests that the synthesis of 3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid would also require careful control of stereochemistry.
Molecular Structure Analysis
The molecular structure of cyclopentanecarboxylic acid derivatives can be elucidated using spectroscopic methods such as infrared, Raman, and 13C NMR spectroscopy . These techniques can reveal the conformation of the carboxyl group and the intermolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
The reactivity of cyclopentanecarboxylic acid derivatives can be inferred from studies on similar compounds. For example, the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid exhibits different biological activities depending on the configuration of its isomers . This indicates that the isomers of 3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid might also display distinct chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentanecarboxylic acid derivatives can be diverse. The polymorphic forms of these compounds can exhibit enantiotropism, which affects their melting points and solubility . Additionally, the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids demonstrates that cyclopentanecarboxylic acid derivatives can be obtained in high yields under certain conditions, suggesting that similar methods could be applied to synthesize 3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid with desirable yields and purities .
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid, while not directly mentioned in the available literature, is structurally similar to compounds involved in a variety of chemical syntheses and biological activities. Research into related compounds provides insights into potential applications in medicinal chemistry, pharmacology, and biochemistry.
Isoprostanes Synthesis : Isoprostanes, a complex family of compounds produced from the peroxidation of polyunsaturated fatty acids, involve carbocyclic annulations critical in synthetic chemistry for carbon-carbon bond formation. Research has highlighted the importance of stereocontrolled intramolecular free-radical cyclization, a method potentially relevant to synthesizing derivatives of the mentioned compound for exploring lipid chemistry and oxidative stress biomarkers (Durand et al., 2004).
Chlorogenic Acid Analogues : Chlorogenic Acid (CGA) demonstrates a wide range of therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective activities. Given the structural complexity of 3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid, exploring its derivatives could yield compounds with similar biological activities, contributing to the development of new pharmacological agents (Naveed et al., 2018).
Cinnamic Acid Derivatives in Anticancer Research : Cinnamic acid and its derivatives exhibit significant potential as anticancer agents. The structural versatility of these compounds, including potential derivatives of the compound , might offer new avenues for anticancer research by exploring their synthesis and biological evaluation in this context (De et al., 2011).
Muconic Acid Derivatives : As platform chemicals, muconic acid derivatives showcase a wide range of applications from the synthesis of value-added products to specialty polymers. Investigating the chemical transformations and applications of 3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid could uncover new material science and chemical engineering applications (Khalil et al., 2020).
Pharmacological Properties of Plant-Derived Compounds : Thymol, a naturally occurring compound with multiple pharmacological activities, exemplifies the potential of plant-derived chemicals in medicine. Exploring the pharmacological properties of structurally related compounds, like the one , could lead to the discovery of new therapeutic agents with diverse biological activities (Meeran et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1,2,2-trimethyl-3-(propan-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(2)14-10(15)9-6-7-13(5,11(16)17)12(9,3)4/h8-9H,6-7H2,1-5H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJUSTCMHUWDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(C1(C)C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2520429.png)
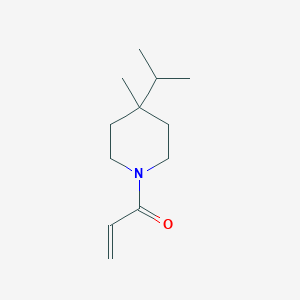
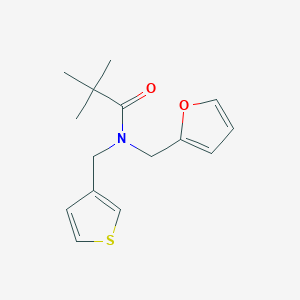
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2520435.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2520436.png)


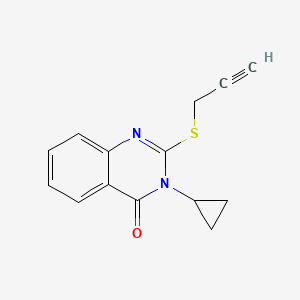
![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
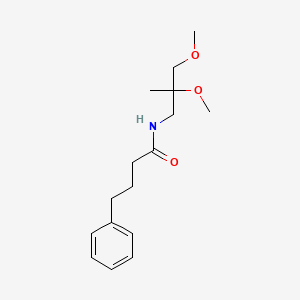
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)
